1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine
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Overview
Description
1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a piperidine moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the removal of the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to deprotected amines .
Scientific Research Applications
1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine can be compared to other similar compounds, such as:
1-Boc-3-hydroxypiperidine: This compound features a hydroxyl group instead of the piperidine moiety, leading to different reactivity and applications.
1-Boc-3-ethylpiperidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity .
Properties
CAS No. |
887579-07-9 |
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Molecular Formula |
C16H31N3O2 |
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 3-(2-piperidin-1-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(13-19)17-8-12-18-9-5-4-6-10-18/h14,17H,4-13H2,1-3H3 |
InChI Key |
MLNWEFINFSSSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCN2CCCCC2 |
Origin of Product |
United States |
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